2-Methyl-5-nitrobenzotrifluoride

Catalog No.
S718122
CAS No.
89976-12-5
M.F
C8H6F3NO2
M. Wt
205.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-nitrobenzotrifluoride

CAS Number

89976-12-5

Product Name

2-Methyl-5-nitrobenzotrifluoride

IUPAC Name

1-methyl-4-nitro-2-(trifluoromethyl)benzene

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

InChI

InChI=1S/C8H6F3NO2/c1-5-2-3-6(12(13)14)4-7(5)8(9,10)11/h2-4H,1H3

InChI Key

SVQCVQCIZWSPPX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F

The exact mass of the compound 2-Methyl-5-nitrobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-5-nitrobenzotrifluoride (CAS 89976-12-5), also known as 1-methyl-4-nitro-2-(trifluoromethyl)benzene, is a highly specialized fluorinated aromatic building block primarily procured for the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). Structurally characterized by a 1,2,4-substitution pattern featuring a benzylic methyl group, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, this compound is engineered for precise regiocontrol during downstream functionalization. Its primary industrial utility lies in its ability to undergo selective radical benzylic bromination without competitive ring substitution, serving as the definitive precursor for the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline moiety required to overcome the BCR-ABL T315I gatekeeper mutation in oncology applications [1].

Substituting 2-Methyl-5-nitrobenzotrifluoride with cheaper non-fluorinated analogs (like 4-nitrotoluene) or structural isomers (like 2-methyl-3-nitrobenzotrifluoride) catastrophically compromises both process chemistry and final API efficacy. Non-fluorinated substitutes fail to provide the critical steric bulk and lipophilicity required to dock into the hydrophobic pocket of mutant kinases, rendering the resulting drug inactive against resistant strains like T315I. Furthermore, attempting to use the downstream reduced analog, 4-methyl-3-(trifluoromethyl)aniline, directly in radical bromination steps leads to rapid electrophilic ring bromination and amine degradation, destroying the yield. The specific combination of the deactivating nitro group and the para-aligned methyl group in this exact compound is non-negotiable for successfully installing piperazine side-chains prior to amide coupling [1].

Precursor Suitability for Selective Radical Benzylic Bromination

In the synthesis of TKI side chains, the initial functionalization requires attaching a leaving group to the benzylic methyl position. When subjected to standard radical bromination conditions (NBS/AIBN in CCl4 at reflux), 2-Methyl-5-nitrobenzotrifluoride yields approximately 70-75% of the desired 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene [1]. The strongly electron-withdrawing nitro group deactivates the aromatic ring, completely suppressing unwanted electrophilic aromatic substitution. In contrast, if the downstream reduced comparator, 4-methyl-3-(trifluoromethyl)aniline, is used, the electron-donating amine activates the ring, leading to competitive ortho/para ring bromination and amine oxidation, reducing the benzylic bromide yield to near zero [2].

Evidence DimensionYield of benzylic bromide via NBS/AIBN radical bromination
Target Compound Data2-Methyl-5-nitrobenzotrifluoride: ~70-75% yield of benzylic bromide
Comparator Or Baseline4-Methyl-3-(trifluoromethyl)aniline: Near 0% (dominated by ring bromination/degradation)
Quantified Difference>70% absolute yield advantage for benzylic functionalization
ConditionsNBS (1.1 eq), AIBN (catalytic), CCl4 or equivalent, reflux, 16-36 hours

Procurement must select the nitro-compound to successfully install the piperazine tail via benzylic bromination before reducing the nitro group for final amide coupling.

Regiochemical Alignment for Kinase Inhibitor Geometry

The 1,2,4-substitution pattern of 2-Methyl-5-nitrobenzotrifluoride strictly places the methyl group (the attachment point for the piperazine tail) para to the nitro group (the precursor to the amide linker). This exact geometry is required for the final API to adopt the linear conformation necessary to span both the hinge region and the DFG-out allosteric site of the BCR-ABL kinase [1]. Utilizing the isomeric comparator, 2-methyl-3-nitrobenzotrifluoride, would result in a meta-relationship between the tail and the linker. Molecular modeling and structure-activity relationship (SAR) studies of TKIs demonstrate that such a meta-kink prevents the molecule from simultaneously engaging both binding pockets, resulting in a complete loss of target kinase inhibition [1].

Evidence DimensionFinal API binding geometry and target inhibition
Target Compound Data2-Methyl-5-nitrobenzotrifluoride (1,2,4-isomer): Enables linear para-alignment, active API
Comparator Or Baseline2-Methyl-3-nitrobenzotrifluoride (1,2,3-isomer): Induces meta-kink, inactive API
Quantified DifferenceBinary shift from active multi-targeted TKI to sterically precluded inactive compound
ConditionsSAR evaluation of BCR-ABL kinase binding pockets

Buyers must strictly specify the 89976-12-5 isomer to ensure the synthesized drug molecule possesses the correct linear geometry for kinase inhibition.

Structural Necessity of the Trifluoromethyl Group for T315I Mutant Inhibition

The trifluoromethyl (-CF3) group on this building block is the critical structural feature that allows the resulting drug to overcome the BCR-ABL T315I gatekeeper mutation. The -CF3 group provides a unique combination of steric bulk and high lipophilicity that perfectly occupies the hydrophobic pocket adjacent to the mutated isoleucine residue[1]. If a buyer substitutes this compound with the non-fluorinated comparator, 4-nitrotoluene, the resulting API lacks this crucial interaction. Pharmacological data shows that while non-fluorinated analogs may inhibit wild-type kinases, they suffer a massive loss of potency against the T315I mutant, with IC50 values shifting from sub-nanomolar to micromolar ranges, effectively rendering them clinically useless for resistant strains[1].

Evidence DimensionInhibition of T315I mutant BCR-ABL kinase (IC50 of resulting API)
Target Compound Data2-Methyl-5-nitrobenzotrifluoride-derived API: Sub-nanomolar IC50 against T315I
Comparator Or Baseline4-Nitrotoluene-derived API: Micromolar IC50 against T315I (inactive)
Quantified Difference>1000-fold loss of potency without the -CF3 group
ConditionsIn vitro kinase assay against BCR-ABL T315I mutant

This justifies the higher procurement cost of the fluorinated building block, as it is the sole structural feature responsible for overcoming clinical TKI resistance.

Synthesis of Third-Generation Tyrosine Kinase Inhibitors

The primary industrial application is serving as the starting material for the right-hand segment of Ponatinib and related next-generation TKIs. The compound's deactivating nitro group allows for high-yield benzylic bromination and subsequent piperazine attachment [1].

Development of T315I-Targeted Oncology Therapeutics

Due to the precise positioning of the trifluoromethyl group, this compound is the mandatory building block for drug discovery programs aiming to overcome the T315I gatekeeper mutation in chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) [2].

Regioselective Fluorinated Building Block for Agrochemicals

Beyond pharmaceuticals, the stable 1,2,4-substitution pattern and the strongly electron-withdrawing nature of the -CF3 and -NO2 groups make it an ideal precursor for synthesizing advanced lipophilic agrochemicals where precise spatial arrangement of functional groups is required for target receptor binding [3].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (100%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2-Methyl-5-nitrobenzotrifluoride

Dates

Last modified: 08-15-2023

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